1-methyl-5-nitro-1H-imidazole-2-carbonitrile

Medicinal Chemistry Nitroimidazole Synthesis Building Block Efficiency

1-Methyl-5-nitro-1H-imidazole-2-carbonitrile (CAS 1615-42-5) is a heterocyclic small molecule belonging to the 5-nitroimidazole class, bearing a nitrile (–CN) group at the imidazole 2-position, a nitro (–NO₂) group at the 5-position, and an N1-methyl substituent. With a molecular formula of C₅H₄N₄O₂ and a molecular weight of 152.11 g·mol⁻¹, this yellow crystalline solid exhibits a melting point of 80–85 °C, an XLogP3 of −0.3, zero hydrogen bond donors, four hydrogen bond acceptors, and zero rotatable bonds.

Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
CAS No. 1615-42-5
Cat. No. B1589792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-nitro-1H-imidazole-2-carbonitrile
CAS1615-42-5
Molecular FormulaC5H4N4O2
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1C#N)[N+](=O)[O-]
InChIInChI=1S/C5H4N4O2/c1-8-4(2-6)7-3-5(8)9(10)11/h3H,1H3
InChIKeyNRIASBGSBPWHER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-nitro-1H-imidazole-2-carbonitrile (CAS 1615-42-5): Core Identity and Entry Profile for Procurement of a Dual-Functional 5-Nitroimidazole Building Block


1-Methyl-5-nitro-1H-imidazole-2-carbonitrile (CAS 1615-42-5) is a heterocyclic small molecule belonging to the 5-nitroimidazole class, bearing a nitrile (–CN) group at the imidazole 2-position, a nitro (–NO₂) group at the 5-position, and an N1-methyl substituent [1]. With a molecular formula of C₅H₄N₄O₂ and a molecular weight of 152.11 g·mol⁻¹, this yellow crystalline solid exhibits a melting point of 80–85 °C, an XLogP3 of −0.3, zero hydrogen bond donors, four hydrogen bond acceptors, and zero rotatable bonds [1]. Originally reported by Albright and Shepherd (1973) at Lederle Laboratories as a key intermediate in the conversion of 1,2-dimethyl-5-nitroimidazole to nitrile-functionalized derivatives, the compound serves as a versatile precursor for constructing anti-infective and antiprotozoal agents via the 1-methyl-5-nitro-2-imidazolyl pharmacophore [2][3].

Why Generic 5-Nitroimidazole Substitution Fails: The Functional-Group Determinants That Distinguish 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile (CAS 1615-42-5) from In-Class Analogs


Within the 5-nitroimidazole family, the identity and position of the 2-substituent dictate both the downstream synthetic accessible space and the biological activity of derived compounds. A 2-methyl analog (e.g., metronidazole precursor) cannot be directly elaborated to carboximidates, amidines, or five-membered heterocycles (1,3,4-oxadiazoles, 1,3,4-thiadiazoles, triazoles) without prior oxidation to an aldehyde or acid [1]. The 2-carbaldehyde (CAS 4750-57-6) and 2-carboxylic acid (CAS 3994-53-4) analogs offer alternative entry points but require reduction or protection/deprotection sequences that add steps and reduce overall yield in multi-step syntheses of target antiprotozoal or antimicrobial candidates [1][2]. Furthermore, Neville and Verge (1977) demonstrated that the 1-methyl-5-nitro-2-imidazolyl group—directly accessible from this carbonitrile—confers superior antiprotozoal activity compared to 5-nitro-2-furyl and 5-nitro-2-thiazolyl surrogates when incorporated into thiazole-hydrazone scaffolds [3]. These functional-group-level differences mean that procurement decisions based solely on the 5-nitroimidazole core, without consideration of the 2-substituent, lead to divergent synthetic routes and irreproducible biological outcomes.

Quantitative Differentiation Evidence for 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile (CAS 1615-42-5): Comparator-Based Procurement Data


Synthetic Step-Count Advantage: Cyano Group Enables One-Step Conversion to Carboximidates Versus Multi-Step Sequences from Aldehyde or Acid Analogs

The 2-cyano group of 1-methyl-5-nitro-1H-imidazole-2-carbonitrile undergoes direct alcoholysis to 1-methyl-5-nitroimidazole-2-carboximidates under basic conditions (K₂CO₃ or NaOEt in methanol/ethanol) in a single synthetic step [1]. In contrast, the 2-carbaldehyde analog (1-methyl-5-nitro-1H-imidazole-2-carbaldehyde, CAS 4750-57-6) requires sequential oxidation to the carboxylic acid, activation to the acid chloride, and coupling with an alcohol or amine—a minimum of three steps—to access equivalent ester or amide derivatives [2]. Similarly, the 2-carboxylic acid analog (CAS 3994-53-4) requires activation (SOCl₂ or CDI) before nucleophilic substitution, adding one to two steps versus the direct nitrile route. This step-count differential translates to higher cumulative yields and reduced purification burden in discovery-scale parallel synthesis programs [1][2].

Medicinal Chemistry Nitroimidazole Synthesis Building Block Efficiency

Antiprotozoal Pharmacophore Ranking: 1-Methyl-5-nitro-2-imidazolyl Group Outperforms 5-Nitro-2-furyl and 5-Nitro-2-thiazolyl in T. cruzi Infection Models

Neville and Verge (1977) synthesized ten 2-substituted 4-thiazolecarboxaldehyde hydrazones bearing three different nitroheterocyclic groups and screened them against Trypanosoma cruzi infections in mice [1]. The study established a clear activity ranking: 1-methyl-5-nitro-2-imidazolyl > 5-nitro-2-furyl > 5-nitro-2-thiazolyl, with the thiazolyl derivatives being inactive. The most active compound, 4-[[[2-(1-methyl-5-nitro-2-imidazolyl)-4-thiazolyl]methylene]amino]thiomorpholine 1,1-dioxide, compared favorably with the clinical standard Nifurtimox against three recent clinical isolates of T. cruzi, including one isolate with high myocardial tissue infiltration. Since 1-methyl-5-nitro-1H-imidazole-2-carbonitrile is the direct synthetic precursor to this 1-methyl-5-nitro-2-imidazolyl pharmacophore (via carboximidate or carboxamide intermediates), this activity ranking establishes the functional superiority of the 2-cyano entry point relative to furyl- or thiazolyl-based building blocks [1][2].

Antiprotozoal Drug Discovery Chagas Disease Nitroimidazole Pharmacophore

Conformational Rigidity Advantage: Zero Rotatable Bonds in 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile Versus Flexible Comparators

1-Methyl-5-nitro-1H-imidazole-2-carbonitrile exhibits zero rotatable bonds (PubChem computed descriptor), making it a fully rigid scaffold [1]. By comparison, widely used 5-nitroimidazole drugs and intermediates possess measurable conformational flexibility: metronidazole (CAS 443-48-1) has three rotatable bonds; 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde (CAS 4750-57-6) has one rotatable bond (aldehyde C–C rotation); 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid (CAS 3994-53-4) has one rotatable bond. The zero-rotatable-bond profile of the carbonitrile reduces the entropic penalty upon target binding in derived ligands, a property associated with improved ligand efficiency metrics in fragment-based and structure-based drug design campaigns [1][2]. Additionally, the compound's XLogP3 of −0.3 indicates higher hydrophilicity compared to the 2-carbaldehyde analog (calculated XLogP3 approximately +0.1), which may favor aqueous solubility in biological assay media—a practical consideration for hit-to-lead screening workflows.

Ligand Efficiency Conformational Analysis Physicochemical Profiling

Dual Electron-Withdrawing Substitution: 5-Nitro + 2-Cyano Creates a Unique Electronic Environment Absent in Mono-EWG Analogs

1-Methyl-5-nitro-1H-imidazole-2-carbonitrile is distinguished by the simultaneous presence of two strong electron-withdrawing groups (EWGs) on the imidazole ring: the 5-nitro group (Hammett σₘ = +0.71, σₚ = +0.78) and the 2-cyano group (Hammett σₘ = +0.56, σₚ = +0.66). This dual-EWG arrangement polarizes the imidazole π-system more extensively than any single-EWG analog—including 1-methyl-5-nitroimidazole (single nitro EWG), 1-methyl-2-cyanoimidazole (single cyano EWG), or metronidazole (nitro + 2-methyl, an electron-donating group) [1]. The enhanced electron deficiency at the imidazole C-4 and C-2 positions increases susceptibility to nucleophilic aromatic substitution, enabling the introduction of diverse substituents (e.g., bromo, methoxy, amino) under milder conditions than those required for mono-nitro or mono-cyano imidazoles [2]. This electronic feature is a key differentiator for chemists selecting a scaffold for late-stage diversification: the dual-EWG imidazole reacts where single-EWG analogs do not, or requires lower temperatures and shorter reaction times.

Electronic Effects Structure-Activity Relationships Nitroimidazole Reactivity

Commercial Purity Tiering: Batch-Specific QC Documentation (NMR, HPLC, GC) from ISO-Certified Suppliers Differentiates Procurement-Grade Material from Generic Listing Sources

Commercial suppliers of 1-methyl-5-nitro-1H-imidazole-2-carbonitrile offer a spectrum of purity grades (95%, 96%, 97%, and 98%) with varying levels of analytical documentation . Bidepharm (CAS 1615-42-5) provides batch-specific QC certificates including NMR, HPLC, and GC trace analysis at a standard purity of 96% . Fluorochem (SKU F334299) supplies the compound at 96% purity (MFCD21336309) . MolCore offers NLT 98% purity under an ISO-certified quality management system suitable for global pharmaceutical R&D and QC applications . In contrast, generic listings (e.g., AKSci, Chemsrc) provide 95% minimum purity without explicit batch-specific analytical data. For regulated discovery environments (IND-enabling studies, patent filings, or GLP toxicology), the availability of certified batch analytical data is a critical procurement differentiator that cannot be met by the lower-tier 95%-purity, data-free alternatives from the 2-carbaldehyde or 2-carboxylic acid supply chain, where comparable certified purity grades are less consistently available .

Quality Control Procurement Specifications Analytical Validation

Procurement-Driven Application Scenarios for 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile (CAS 1615-42-5): Where Differentiated Evidence Supports Use


Parallel Synthesis of 5-Nitroimidazole-2-carboximidate Libraries for Antiprotozoal Lead Optimization

Medicinal chemistry teams synthesizing 1,2,4-triazole, 1,3,4-oxadiazole, or 1,3,4-thiadiazole conjugates of the 1-methyl-5-nitro-2-imidazolyl pharmacophore benefit from the one-step nitrile-to-carboximidate conversion (US Patent 3,644,392) that eliminates 1–2 synthetic steps versus aldehyde or acid starting materials [1]. This step-efficiency advantage is particularly valuable in array synthesis (24–96 compounds per batch), where each eliminated step saves 1–2 days of synthesis and purification time per library. Given the validated antiprotozoal ranking of the 1-methyl-5-nitro-2-imidazolyl group over 5-nitro-2-furyl and 5-nitro-2-thiazolyl surrogates (Neville & Verge, 1977), the carbonitrile is the preferred entry point for generating screening libraries targeting T. cruzi, Trichomonas vaginalis, and other anaerobic protozoa [2].

Fragment-Based Drug Discovery Requiring Rigid, Hydrophilic Nitroimidazole Cores

The zero-rotatable-bond architecture and XLogP3 of −0.3 (PubChem CID 11744813) make 1-methyl-5-nitro-1H-imidazole-2-carbonitrile a suitable core scaffold for fragment-based screening against anaerobic bacterial targets (e.g., Bacteroides fragilis, Clostridium difficile) [1]. Fragments with zero rotatable bonds generally exhibit higher ligand efficiency (LE > 0.3 kcal·mol⁻¹ per heavy atom) upon target binding compared to flexible analogs. The 0.4–0.6 log unit greater hydrophilicity relative to the 2-carbaldehyde (XLogP3 ~+0.1) and 2-carboxylic acid (XLogP3 ~+0.3) analogs improves aqueous solubility at typical fragment screening concentrations (0.5–2 mM in phosphate-buffered saline), reducing the risk of false negatives due to compound precipitation [1][3].

Late-Stage C-4 Diversification via Nucleophilic Aromatic Substitution on the Dual-EWG Imidazole Scaffold

The dual electron-withdrawing effect of the 5-nitro and 2-cyano groups (cumulative Hammett σₘ ≈ +1.27) activates the imidazole C-4 position for nucleophilic aromatic substitution under mild conditions (KCN/DMSO, room temperature; NaOMe/MeOH, 25–50 °C) [1]. This enables the introduction of halogens, alkoxy groups, amines, or thiols at C-4—chemistry that is far less facile on single-EWG imidazoles such as metronidazole or 1-methyl-5-nitroimidazole. Researchers exploring C-4 SAR around the 5-nitroimidazole core should prioritize this building block over the 2-methyl or 2-unsubstituted analogs, which require harsher conditions (elevated temperatures, stronger bases) for analogous substitution chemistry [1][2].

IND-Enabling and GLP Toxicology Studies Requiring Audit-Ready Compound Purity Documentation

For drug development programs advancing 5-nitroimidazole candidates into IND-enabling preclinical studies, procurement of the synthetic intermediate with ISO-certified, batch-specific analytical documentation (NMR, HPLC, GC) at ≥96–98% purity is essential for regulatory compliance [1]. The carbonitrile building block is available at NLT 98% purity under ISO-certified quality management systems (MolCore), with fully traceable batch certificates that satisfy GLP documentation requirements [1]. This procurement tier is not consistently available for the 2-carbaldehyde (CAS 4750-57-6) or 2-carboxylic acid (CAS 3994-53-4) analogs, where typical commercial purity ranges from 95–97% without universally guaranteed batch-specific QC documentation [1][2].

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